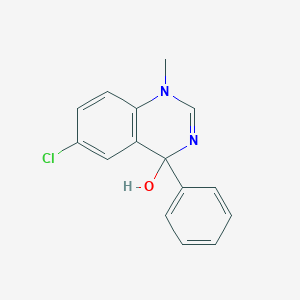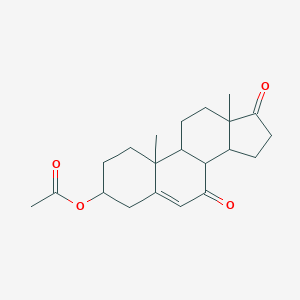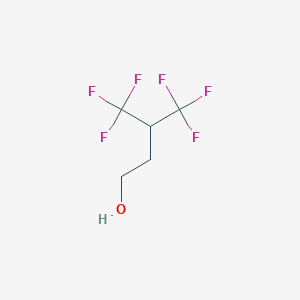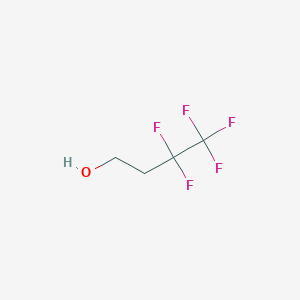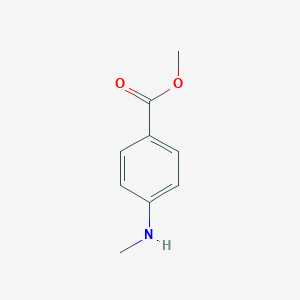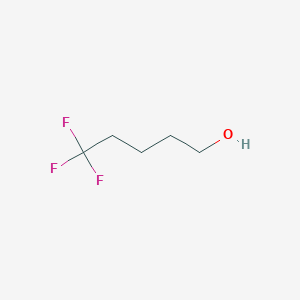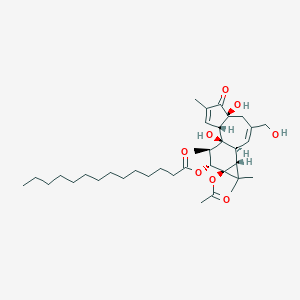
4alpha-佛波醇 12-肉豆蔻酸酯 13-乙酸酯
描述
4alpha-Phorbol 12-myristate 13-acetate (4α-PMA) is a non-tumor promoting phorbol ester derivative . It has been used as a negative control for PMA, a tumor promoter and activator of Protein Kinase C (PKC) . It is also known to bind to TRPV4 and increase PGHS-2 mRNA in murine keratinocytes .
Synthesis Analysis
The synthesis of 4α-PMA involves complex biochemical processes. Variations in PMA concentration and duration of rest post-stimulation result in downstream differences in protein expression and cellular processes . For instance, MC3T3-E1 cells treated with PMA showed altered gene expression of cytokines upon stimulation with various TLR agonists .Molecular Structure Analysis
The molecular formula of 4α-PMA is C36H56O8 . Its molecular weight is 616.8 g/mol . The IUPAC name is (1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxotetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dien-14-yl tetradecanoate .Chemical Reactions Analysis
The chemical reactions involving 4α-PMA are complex and depend on the biological context. For example, the phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium .Physical And Chemical Properties Analysis
4α-PMA is soluble in DMSO, methanol, or ethanol . It is light-sensitive and should be stored properly to maintain its stability .科学研究应用
Application in Immunology
Summary of the Application
4|A-TPA has been used as a potent enhancer of B cells with a granzyme B+ regulatory phenotype .
Methods of Application
The protocol for the generation of a novel population of regulatory B cells, which are characterized by secretion of enzymatically active granzyme B (GraB cells), uses recombinant interleukin 21 (IL-21) and goat-derived F(ab)’2 fragments against the human B cell receptor (anti-BCR). 4|A-TPA is used as an enhancer of IL-21-induced differentiation of pre-activated B cells into GraB cells .
Results or Outcomes
The percentage of GraB cells after stimulation of pre-activated B cells with IL-21 and 4|A-TPA was not significantly lower compared to stimulation with IL-21 and anti-BCR .
Application in Cell Differentiation
Summary of the Application
4|A-TPA has been used to induce differentiation of THP-1 monocytes to macrophages .
Methods of Application
The compound is applied to THP-1 monocytes in a controlled environment to stimulate their differentiation into macrophages .
Results or Outcomes
The application of 4|A-TPA successfully induces the differentiation of THP-1 monocytes into macrophages .
Application in Cell Proliferation
Summary of the Application
4|A-TPA has been used to stimulate the proliferation of peripheral blood lymphocytes .
Methods of Application
The compound is applied to peripheral blood lymphocytes to stimulate their proliferation .
Results or Outcomes
The application of 4|A-TPA successfully stimulates the proliferation of peripheral blood lymphocytes .
Application in Respiratory Bursts
Summary of the Application
4|A-TPA has been used to induce respiratory bursts and enhance the generation of ultra-weak photon emission (UPE) from the neutrophil-like cells derived from HL-60 cells .
Methods of Application
The compound is applied to neutrophil-like cells derived from HL-60 cells to induce respiratory bursts and enhance the generation of UPE .
Results or Outcomes
The application of 4|A-TPA successfully induces respiratory bursts and enhances the generation of UPE from the neutrophil-like cells derived from HL-60 cells .
Application in Calcium Ion Regulation
Summary of the Application
4|A-TPA has been used to activate Ca2±ATPase, a critical enzyme in maintaining calcium ion balance within cells .
Methods of Application
The compound is applied to cells in a controlled environment to stimulate the activity of Ca2±ATPase .
Results or Outcomes
The application of 4|A-TPA successfully activates Ca2±ATPase, thereby influencing calcium ion regulation within cells .
Application in Apoptosis Regulation
Summary of the Application
4|A-TPA has been shown to inhibit apoptosis induced by the Fas antigen, but it induces apoptosis in HL-60 promyelocytic leukemia cells .
Methods of Application
The compound is applied to HL-60 promyelocytic leukemia cells in a controlled environment to induce apoptosis .
Results or Outcomes
The application of 4|A-TPA successfully induces apoptosis in HL-60 promyelocytic leukemia cells .
Application in Protein Kinase C Activation
Summary of the Application
4|A-TPA has been used as a negative control for PMA, a tumor promoter and activator of PKC .
Methods of Application
The compound is applied to cells in a controlled environment to stimulate the activity of PKC .
Results or Outcomes
The application of 4|A-TPA successfully activates PKC, thereby influencing cell signaling .
Application in cAMP Formation
Summary of the Application
4|A-TPA has been shown to potentiate forskolin-induced cAMP formation .
Methods of Application
The compound is applied to cells in a controlled environment to stimulate the formation of cAMP .
Results or Outcomes
The application of 4|A-TPA successfully potentiates forskolin-induced cAMP formation .
安全和危害
未来方向
Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .
属性
IUPAC Name |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDXBVPIONUQT-LQLWEASQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4alpha-Phorbol 12-myristate 13-acetate | |
CAS RN |
63597-44-4 | |
| Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4alpha-Phorbol-12-myristate-13-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



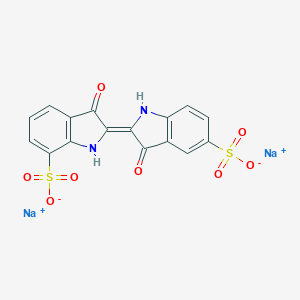
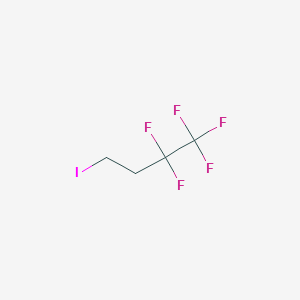
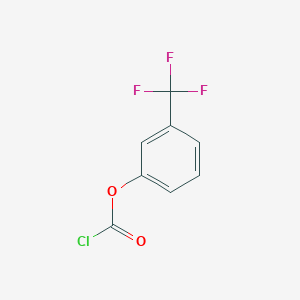
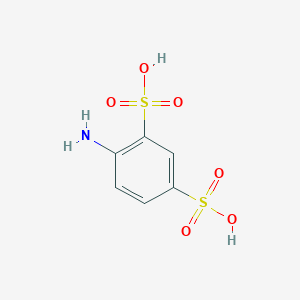
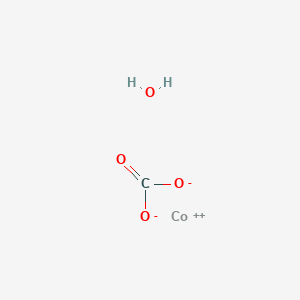

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)
